molecular formula C12H6N4O10 B15342514 3,3',5,5'-Tetrahydro(1,1'-biphenyl)-2,2'-diol CAS No. 32750-04-2

3,3',5,5'-Tetrahydro(1,1'-biphenyl)-2,2'-diol

Cat. No.: B15342514
CAS No.: 32750-04-2
M. Wt: 366.20 g/mol
InChI Key: LJGKEHHBUDLIBA-UHFFFAOYSA-N
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Description

3,3’,5,5’-Tetrahydro(1,1’-biphenyl)-2,2’-diol is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two hydroxyl groups attached to the biphenyl structure, which consists of two benzene rings connected by a single bond. The compound’s unique structure makes it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,5,5’-Tetrahydro(1,1’-biphenyl)-2,2’-diol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the Suzuki-Miyaura coupling reaction, which is used to form the biphenyl core. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. The hydroxyl groups are then introduced through subsequent functionalization steps, such as hydroxylation reactions.

Industrial Production Methods

Industrial production of 3,3’,5,5’-Tetrahydro(1,1’-biphenyl)-2,2’-diol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,3’,5,5’-Tetrahydro(1,1’-biphenyl)-2,2’-diol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydroxy derivatives with different oxidation states.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydroxy derivatives. Substitution reactions result in various substituted biphenyl derivatives.

Scientific Research Applications

3,3’,5,5’-Tetrahydro(1,1’-biphenyl)-2,2’-diol has several applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3,3’,5,5’-Tetrahydro(1,1’-biphenyl)-2,2’-diol exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes and receptors, modulating their activity. The hydroxyl groups play a crucial role in these interactions, as they can form hydrogen bonds and other interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Dihydroxy-1,1’-biphenyl: Similar structure but with hydroxyl groups in different positions.

    4,4’-Dihydroxybiphenyl: Another biphenyl derivative with hydroxyl groups in the para position.

    2,2’,6,6’-Tetrahydroxybiphenyl: A compound with four hydroxyl groups attached to the biphenyl structure.

Uniqueness

3,3’,5,5’-Tetrahydro(1,1’-biphenyl)-2,2’-diol is unique due to the specific positioning of its hydroxyl groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound for various chemical and biological studies.

Properties

CAS No.

32750-04-2

Molecular Formula

C12H6N4O10

Molecular Weight

366.20 g/mol

IUPAC Name

2-(2-hydroxy-3,5-dinitrophenyl)-4,6-dinitrophenol

InChI

InChI=1S/C12H6N4O10/c17-11-7(1-5(13(19)20)3-9(11)15(23)24)8-2-6(14(21)22)4-10(12(8)18)16(25)26/h1-4,17-18H

InChI Key

LJGKEHHBUDLIBA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O)O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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